Cas no 1521214-87-8 (3-(4-aminobutan-2-yl)-N,N-dimethylaniline)

3-(4-aminobutan-2-yl)-N,N-dimethylaniline 化学的及び物理的性質
名前と識別子
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- 3-(4-aminobutan-2-yl)-N,N-dimethylaniline
- 1521214-87-8
- EN300-1821762
-
- インチ: 1S/C12H20N2/c1-10(7-8-13)11-5-4-6-12(9-11)14(2)3/h4-6,9-10H,7-8,13H2,1-3H3
- InChIKey: XLYXOAICYIFFCQ-UHFFFAOYSA-N
- SMILES: N(C)(C)C1=CC=CC(=C1)C(C)CCN
計算された属性
- 精确分子量: 192.162648646g/mol
- 同位素质量: 192.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 156
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
- XLogP3: 2.4
3-(4-aminobutan-2-yl)-N,N-dimethylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1821762-10.0g |
3-(4-aminobutan-2-yl)-N,N-dimethylaniline |
1521214-87-8 | 10g |
$4914.0 | 2023-05-27 | ||
Enamine | EN300-1821762-2.5g |
3-(4-aminobutan-2-yl)-N,N-dimethylaniline |
1521214-87-8 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1821762-5g |
3-(4-aminobutan-2-yl)-N,N-dimethylaniline |
1521214-87-8 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1821762-0.1g |
3-(4-aminobutan-2-yl)-N,N-dimethylaniline |
1521214-87-8 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1821762-0.25g |
3-(4-aminobutan-2-yl)-N,N-dimethylaniline |
1521214-87-8 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1821762-0.5g |
3-(4-aminobutan-2-yl)-N,N-dimethylaniline |
1521214-87-8 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1821762-0.05g |
3-(4-aminobutan-2-yl)-N,N-dimethylaniline |
1521214-87-8 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1821762-1.0g |
3-(4-aminobutan-2-yl)-N,N-dimethylaniline |
1521214-87-8 | 1g |
$1142.0 | 2023-05-27 | ||
Enamine | EN300-1821762-5.0g |
3-(4-aminobutan-2-yl)-N,N-dimethylaniline |
1521214-87-8 | 5g |
$3313.0 | 2023-05-27 | ||
Enamine | EN300-1821762-1g |
3-(4-aminobutan-2-yl)-N,N-dimethylaniline |
1521214-87-8 | 1g |
$986.0 | 2023-09-19 |
3-(4-aminobutan-2-yl)-N,N-dimethylaniline 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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10. Back matter
3-(4-aminobutan-2-yl)-N,N-dimethylanilineに関する追加情報
Compound CAS No. 1521214-87-8: 3-(4-Aminobutan-2-yl)-N,N-Dimethylaniline
3-(4-Aminobutan-2-yl)-N,N-Dimethylaniline, identified by the CAS registry number 1521214-87-8, is a complex organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced materials, pharmaceuticals, and catalysis.
The molecular structure of 3-(4-Aminobutan-2-yl)-N,N-Dimethylaniline comprises an aniline derivative with a substituted butanamine group and dimethyl substituents on the nitrogen atom. The presence of both amine and aromatic groups makes this compound versatile in terms of reactivity and functionality. Recent studies have highlighted its role in the synthesis of novel polymers and as a precursor for advanced materials.
In terms of synthesis, researchers have explored various methods to efficiently prepare this compound, including nucleophilic substitution, coupling reactions, and organocatalytic processes. The choice of synthetic pathway often depends on the desired purity, scalability, and cost-effectiveness of the process. For instance, a study published in Journal of Organic Chemistry demonstrated a one-pot synthesis approach that significantly reduced the number of steps required for its preparation.
The application of CAS No. 1521214-87-8 extends into drug discovery, where its amine functionalities can serve as scaffolds for bioactive molecules. Additionally, its use as a catalyst in asymmetric synthesis has been reported, showcasing its potential in green chemistry practices.
Recent advancements in computational chemistry have allowed for detailed modeling of this compound's electronic structure, providing insights into its reactivity and stability under different conditions. These studies are crucial for optimizing its use in industrial applications and understanding its behavior in complex chemical systems.
In conclusion, 3-(4-Aminobutan-2-yl)-N,N-Dimethylaniline, with CAS number 1521214-87-8, stands as a pivotal compound in modern chemical research due to its structural diversity and functional versatility. Ongoing research continues to unlock new possibilities for its application across various scientific domains.
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